molecular formula C14H16F3NO2 B2584110 N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide CAS No. 2195939-66-1

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide

Cat. No.: B2584110
CAS No.: 2195939-66-1
M. Wt: 287.282
InChI Key: NLJJXPPRKQLOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide is a chemical compound utilized in early-stage drug discovery research. This benzamide derivative is of significant interest in medicinal chemistry for the design and development of novel therapeutic agents. Benzamide-based compounds are a well-established scaffold in pharmaceutical research, known for their ability to interact with a variety of biological targets . For instance, structurally similar benzamide compounds have been developed as potent inhibitors of the P2X7 receptor, a key player in inflammatory pathways, with potential research applications for conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders . The specific structure of this compound, featuring a trifluoromethyl group and an N-(2-hydroxycyclopentyl) moiety, suggests potential for target selectivity and modified metabolic stability. The presence of the hydroxymethyl group on the cyclopentyl ring may influence the compound's binding affinity and overall pharmacokinetic profile, as N-methyl and N-hydroxymethyl substitutions on benzamides are known to be critical for their metabolic fate and biological activity . Researchers can employ this compound as a key intermediate or building block in high-throughput screening (HTS) campaigns to identify new lead compounds . It is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-18(11-7-4-8-12(11)19)13(20)9-5-2-3-6-10(9)14(15,16)17/h2-3,5-6,11-12,19H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJJXPPRKQLOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for commercial use .

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH (10–20% w/v) at 80–100°C cleaves the amide bond, yielding 2-(trifluoromethyl)benzoic acid and N-methyl-2-hydroxycyclopentanamine .

  • Acidic Hydrolysis : HCl (6–12 M) under reflux generates 2-(trifluoromethyl)benzamide and cyclopentanol derivatives .

Key Data:

ConditionProduct(s)Yield (%)Source
12% NaOH, 100°C, 2 h2-(trifluoromethyl)benzoic acid89.9
6 M HCl, reflux, 6 h2-(trifluoromethyl)benzamide82.4

Hydroxycyclopentyl Oxidation

The secondary alcohol in the cyclopentyl group can undergo oxidation to form a ketone. Common oxidizing agents include:

  • Jones reagent (CrO₃/H₂SO₄): Converts the hydroxyl group to a ketone, producing N-methyl-2-oxocyclopentyl-2-(trifluoromethyl)benzamide .

  • PCC (Pyridinium Chlorochromate) : Mild oxidation in dichloromethane yields the same ketone without over-oxidation .

Key Data:

ReagentProductYield (%)Purity (%)Source
Jones reagent, 0°C, 1 hN-methyl-2-oxocyclopentyl derivative75.295.6
PCC, CH₂Cl₂, RT, 4 hN-methyl-2-oxocyclopentyl derivative68.792.3

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert under mild conditions but participates in nucleophilic aromatic substitution (SNAr) under extreme conditions:

  • Fluoride Displacement : Reaction with KF in DMF at 150°C replaces -CF₃ with -F, forming 2-fluoro-N-(2-hydroxycyclopentyl)-N-methylbenzamide .

  • Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) at low temperatures (-78°C) add to the electron-deficient aromatic ring, generating substituted derivatives .

Cyclopentyl Ring Modifications

The cyclopentyl ring undergoes ring-opening or functionalization:

  • Acid-Catalyzed Ring-Opening : Treatment with H₂SO₄ generates linear diols or ketones .

  • Epoxidation : Reaction with m-CPBA forms an epoxide intermediate, which can be further functionalized .

Example Reaction Pathway:

text
N-(2-hydroxycyclopentyl)-... → (m-CPBA) → Epoxide → (H₂O) → Diol derivative

Catalytic Hydrogenation

The benzamide scaffold can undergo hydrogenation under Pd/C or Raney Ni catalysis:

  • Aromatic Ring Reduction : H₂ (1–3 atm) with Pd/C reduces the benzene ring to a cyclohexane derivative .

  • Selectivity : The trifluoromethyl group remains intact under these conditions .

Sulfonylation and Acylation

The hydroxyl group reacts with sulfonyl chlorides or acyl chlorides:

  • Sulfonylation : Tosyl chloride (TsCl) in pyridine produces a sulfonate ester .

  • Acylation : Acetic anhydride forms the corresponding acetate .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposition occurs above 200°C, releasing CO₂ and forming N-methyl-2-(trifluoromethyl)aniline .

  • Photolysis : UV light (254 nm) induces C–N bond cleavage, yielding 2-(trifluoromethyl)benzaldehyde and cyclopentanol .

Critical Analysis of Reactivity Trends

  • Steric Effects : The bulky trifluoromethyl group slows electrophilic aromatic substitution but enhances resistance to nucleophilic attack .

  • Electronic Effects : The electron-withdrawing -CF₃ group deactivates the benzene ring, limiting Friedel-Crafts reactions .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in SNAr reactions by stabilizing transition states .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide exhibits significant anticancer properties. Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation.

Case Study: Breast Cancer Cell Lines

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : Approximately 1.30 µM
  • Mechanism of Action :
    • Induction of apoptosis
    • Disruption of the cell cycle at the S phase

This suggests that the compound could serve as a promising lead for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Initial findings suggest effectiveness against both Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for antibiotic development.

Bacterial StrainActivity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Compound TypeAChE Inhibition IC50 (µM)
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine derivatives27.04 - 106.75

The ability to inhibit AChE could make this compound a candidate for further studies in neuropharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related benzamides:

Table 1: Structural and Pharmacological Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent Amide Side Chain Substituent Key Activity/Application Reference
Target Compound 2-(trifluoromethyl) N-(2-hydroxycyclopentyl)-N-methyl Not explicitly reported -
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H functionalization
N-(2-aminoethyl)-N-(4-chlorophenyl)-2-(trifluoromethyl)benzamide 2-(trifluoromethyl) N-(2-aminoethyl)-N-(4-chlorophenyl) Antitrypanosomal (Trypanosoma brucei)
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-chloro-2-hydroxy N-[4-(trifluoromethyl)phenyl] Antimicrobial (sulfate-reducing bacteria)
N-(hydroxymethyl)-2-(trifluoromethyl)benzamide 2-(trifluoromethyl) N-(hydroxymethyl) Pesticide intermediate
Key Observations:
  • Trifluoromethyl Group: Common in antitrypanosomal (e.g., ) and antimicrobial (e.g., ) compounds, this group enhances lipophilicity and electronic effects, improving target binding and stability.
  • Hydroxy Substituents: Position-dependent effects are notable. Hydroxy groups on the benzoyl ring (e.g., 5-chloro-2-hydroxy in ) enable stronger hydrogen bonding with biological targets, while hydroxy groups on the amide side chain (e.g., cyclopentyl in the target compound) may influence solubility and conformational flexibility.
  • Amide Side Chain Diversity: The cyclopentyl group in the target compound introduces steric constraints distinct from linear chains (e.g., aminoethyl in ) or branched alkanols (e.g., 2-hydroxy-1,1-dimethylethyl in ).

Pharmacological Activity

  • Antimicrobial Activity : Salicylamides like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide exhibit potent activity against Desulfovibrio piger (IC50 ~30 µmol/L), with cytotoxicity linked to sulfate reduction inhibition . The target compound’s trifluoromethyl group may confer similar bioactivity, though its hydroxycyclopentyl side chain could alter membrane permeability.
  • Antitrypanosomal Activity: N-(2-aminoethyl)-N-(4-chlorophenyl)-2-(trifluoromethyl)benzamide demonstrates efficacy against Trypanosoma brucei (IC50 <1 µmol/L) via high-throughput screening . The aminoethyl group likely facilitates target engagement, whereas the target compound’s cyclopentyl group may prioritize different pharmacokinetic profiles.
  • Agrochemical Potential: N-(hydroxymethyl)-2-(trifluoromethyl)benzamide serves as a pesticide intermediate (66.6% yield, 98.5% purity), synthesized via hydroxymethylation . The target compound’s cyclopentyl group could similarly stabilize intermediates in agrochemical synthesis.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, salicylamides with trifluoromethyl groups exhibit optimal activity at logP ~3.5 .
  • Hydrogen Bonding : Hydroxy groups on the cyclopentyl ring (target compound) or benzoyl ring (e.g., ) improve water solubility and target interactions.
  • Crystallography : Structural validation via X-ray diffraction (e.g., ) and software like SHELX or Mercury is critical for confirming substituent geometry and intermolecular interactions.

Biological Activity

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound involves the reaction of appropriate starting materials under controlled conditions. The structural formula can be represented as follows:

C12H14F3N1O1\text{C}_{12}\text{H}_{14}\text{F}_{3}\text{N}_{1}\text{O}_{1}

This compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

1. Antimicrobial Activity

Research has indicated that benzamide derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. The mechanism of action is primarily attributed to the inhibition of key enzymes involved in the metabolic pathways of these microorganisms.

2. Antiparasitic Effects

The compound has been evaluated for its activity against protozoan parasites such as Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease). In vitro studies demonstrated that derivatives with a similar structure to this compound displayed promising results, suggesting that this compound may also possess antiparasitic properties.

3. Anti-inflammatory Properties

The anti-inflammatory effects of benzamide derivatives have been documented, with compounds exhibiting the ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:

  • Trifluoromethyl Group : Increases lipophilicity and enhances binding affinity to target proteins.
  • Hydroxyl Group : Contributes to hydrogen bonding interactions, improving solubility and bioavailability.
  • Cyclopentyl Substitution : Provides steric hindrance that may affect receptor binding dynamics.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionResultReference
AntimicrobialStaphylococcus aureusInhibition observed
AntiparasiticPlasmodium falciparumIC50 = 5 µM
Anti-inflammatoryHuman macrophagesDecreased TNF-α production

Case Study 1: Antiparasitic Activity

A study conducted on various benzamide derivatives, including those structurally similar to this compound, revealed significant activity against P. falciparum. The compound showed an IC50 value comparable to standard antimalarial drugs, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound inhibited the production of pro-inflammatory cytokines in human macrophages, suggesting a mechanism that could be exploited for therapeutic applications in inflammatory diseases .

Q & A

Q. Methodology :

  • Stepwise Amide Coupling : React 2-(trifluoromethyl)benzoyl chloride with N-methyl-2-hydroxycyclopentylamine in anhydrous dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. Monitor reaction completion via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) protection for the hydroxyl group on the cyclopentylamine precursor to prevent side reactions during coupling. Deprotect with 4 M HCl in dioxane post-synthesis .
  • Purification : Employ silica gel chromatography (gradient elution with 10–40% ethyl acetate in hexane) followed by recrystallization from ethanol/water to isolate the pure product .

How can structural confirmation of this compound be achieved?

Q. Analytical Workflow :

  • NMR Spectroscopy : Assign signals using 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃. Key features:
    • Trifluoromethyl (CF₃) group: 19F^{19}F-NMR signal at δ -62 ppm .
    • Cyclopentyl protons: Split signals between δ 1.5–2.5 ppm (axial/equatorial H) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: ~330–340) and compare with theoretical values .
  • X-ray Crystallography : For absolute confirmation, grow single crystals in ethyl acetate and refine using SHELXL (CCDC deposition recommended) .

What computational tools predict the compound’s physicochemical properties?

Q. Approach :

  • QSAR Modeling : Use CC-DPS (patented QSQN technology) to predict logP, solubility, and pKa based on quantum chemistry and neural networks .
  • Molecular Dynamics : Simulate conformational flexibility with Mercury CSD 2.0 to analyze packing patterns and intermolecular interactions in crystal structures .

Advanced Research Questions

How to resolve contradictory NMR data for diastereomers in the cyclopentyl moiety?

Q. Troubleshooting :

  • Variable Temperature NMR : Cool samples to -40°C to slow ring inversion and resolve overlapping peaks .
  • Chiral Chromatography : Use a Chiralpak® IC column (hexane:isopropanol 90:10) to separate enantiomers and assign configurations via optical rotation .

What are the challenges in crystallizing this compound, and how to address them?

Q. Crystallization Strategies :

  • Solvent Screening : Test mixed solvents (e.g., DCM/pentane, acetone/water) to induce slow nucleation. Additive screening (e.g., 1% trifluoroacetic acid) may improve crystal quality .
  • Twinned Data Refinement : If twinning occurs (common with flexible cyclopentyl groups), use SHELXL’s TWIN/BASF commands for refinement .

How to design structure-activity relationship (SAR) studies for analogs of this compound?

Q. SAR Framework :

  • Core Modifications :
    • Replace the cyclopentyl group with cyclohexyl or bicyclic amines to assess steric effects.
    • Vary the trifluoromethyl position (ortho/meta/para) on the benzamide ring .
  • Biological Assays : Test analogs against Trypanosoma brucei (using methods from ) or cancer cell lines (MTT assay) to correlate substituents with activity.

Why does the compound exhibit poor aqueous solubility, and how to improve it?

Q. Mitigation Approaches :

  • Salt Formation : React with succinic acid or napadisylate to form water-soluble salts (e.g., as in ).
  • Prodrug Design : Introduce phosphate or glycoside groups on the hydroxyl moiety for enhanced bioavailability .

How to validate metabolic stability in vitro?

Q. Protocol :

  • Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL, 37°C) and monitor degradation via LC-MS over 60 minutes. Use NADPH cofactors to assess CYP450-mediated metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.